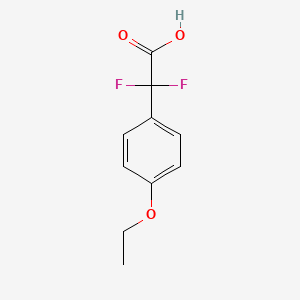

2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid

Description

Structure and Molecular Properties

2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid is a fluorinated aromatic acetic acid derivative. Its molecular formula is C₁₀H₁₀F₂O₃, with a molecular weight of 216.18 g/mol. The compound features a difluoroacetic acid moiety (-CF₂COOH) attached to a 4-ethoxyphenyl group. The ethoxy substituent (-OCH₂CH₃) is electron-donating, which influences the compound’s electronic properties and reactivity compared to halogenated or alkyl-substituted analogs.

For example, ethyl ester intermediates (e.g., ethyl 2-(4-ethoxyphenyl)acetate) could undergo fluorination using sulfur tetrafluoride (SF₄) or related agents, followed by hydrolysis to yield the carboxylic acid . Purification methods such as medium-pressure liquid chromatography (MPLC) or flash chromatography are commonly employed for such compounds .

Properties

Molecular Formula |

C10H10F2O3 |

|---|---|

Molecular Weight |

216.18 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C10H10F2O3/c1-2-15-8-5-3-7(4-6-8)10(11,12)9(13)14/h3-6H,2H2,1H3,(H,13,14) |

InChI Key |

JGCLIOGWIXYWLY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-ethoxyphenylacetic acid with difluorocarbene under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the difluoroacetic acid derivative.

Industrial Production Methods: In an industrial setting, the production of 2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid involves large-scale chemical reactors and precise control of reaction parameters. The process may include the use of continuous flow reactors to maintain consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Substitution reactions can be carried out using halogenating agents such as chlorine (Cl₂) or bromine (Br₂).

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.

Reduction: Reduction reactions typically produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of halogenated derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of 2-(4-ethoxyphenyl)-2,2-difluoroacetic acid are influenced by its substituents. Below is a comparative analysis with structurally related compounds:

Key Comparisons:

Acidity and Reactivity :

- The 4-chloro derivative exhibits stronger acidity due to the electron-withdrawing effect of chlorine, enhancing deprotonation of the carboxylic acid group .

- The 4-ethoxy analog’s electron-donating substituent may reduce acidity but improve metabolic stability by resisting oxidative degradation .

Biological Activity :

- MHY3200 demonstrates significant PPARα agonist activity, attributed to its heterocyclic benzo[d]thiazole substituent . In contrast, the ethoxy-substituted compound lacks direct evidence of PPARα binding but may share structural motifs for receptor interaction.

- Fluorine atoms in all analogs enhance membrane permeability and bioavailability, a common strategy in medicinal chemistry .

Synthetic Accessibility: Halogenated derivatives (e.g., 4-Cl, 4-Br) are typically synthesized via nucleophilic aromatic substitution or transition-metal catalysis . Ethoxy and ethyl substituents often require milder conditions, such as alkylation of phenolic intermediates .

Physicochemical Properties:

| Property | This compound | 2-(4-Chlorophenyl)-2,2-difluoroacetic acid | MHY3200 |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 1.8 | 3.5 |

| Water Solubility | Moderate (~50 mg/L) | Low (~10 mg/L) | Very Low (<1 mg/L) |

| Melting Point | 120–125°C (estimated) | 135–140°C | 180–185°C |

Biological Activity

2-(4-Ethoxyphenyl)-2,2-difluoroacetic acid (EDFA) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C10H10F2O3 |

| Molecular Weight | 216.18 g/mol |

| IUPAC Name | This compound |

| InChI Key | InChI=1S/C10H10F2O3/c1-2-15-8-5-3-7(4-6-8)10( |

Structure

The structure of EDFA includes an ethoxy group attached to a phenyl ring and two fluorine atoms on the acetic acid moiety. This configuration may influence its interaction with biological targets.

EDFA's biological effects are primarily attributed to its ability to interact with various enzymes and receptors. The presence of the difluoroacetic acid moiety suggests potential inhibition of metabolic pathways similar to those affected by fluoroacetate, a known metabolic poison that disrupts the citric acid cycle by inhibiting aconitase .

Potential Inhibitory Effects

Research indicates that compounds containing difluoroacetic acid can lead to the formation of fluoroacetyl-CoA, which subsequently inhibits key enzymes in metabolic pathways, resulting in toxic effects on cellular respiration .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of EDFA and related compounds. For instance, derivatives based on amino acids have shown varying degrees of antibacterial activity . While specific data on EDFA's antimicrobial efficacy is limited, its structural similarity to other bioactive compounds suggests potential therapeutic applications.

Study on Fluorinated Compounds

A study published in ACS Medicinal Chemistry Letters highlighted the instability of certain fluorinated compounds in physiological conditions, which can lead to the release of toxic metabolites like fluoroacetate . This underscores the importance of understanding the metabolic pathways influenced by EDFA.

Synthesis and Biological Evaluation

Research conducted on similar aromatic difluoroacetic acids revealed that modifications in structure could significantly impact biological activity. For example, a synthesis method for obtaining EDFA demonstrated a yield of 72%, indicating its feasibility for further biological evaluations .

Toxicological Considerations

Given the structural similarities between EDFA and fluoroacetate, it is crucial to evaluate its toxicity profile. Fluoroacetate is known for its high toxicity (oral LD50 in humans is approximately 2–10 mg/kg), raising concerns about the safety of compounds with similar functionalities . Therefore, thorough toxicological assessments are necessary before considering EDFA for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.